5-benzyloxypent-3-en-2-one
Description
5-Benzyloxypent-3-en-2-one is a substituted enone featuring a benzyloxy group at the 5-position of a pent-3-en-2-one backbone. This compound belongs to the class of α,β-unsaturated ketones, which are widely studied for their reactivity in conjugate additions, cycloadditions, and as intermediates in organic synthesis .
Properties
CAS No. |
60656-88-4 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-phenylmethoxypent-3-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-11(13)6-5-9-14-10-12-7-3-2-4-8-12/h2-8H,9-10H2,1H3 |
InChI Key |
CFZZYECNEFOQSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyloxypent-3-en-2-one typically involves the reaction of benzyl alcohol with pent-3-en-2-one under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of the pentenone to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-benzyloxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pentenone can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong acids or bases depending on the desired substitution.
Major Products
The major products formed from these reactions include benzyloxy-substituted alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions employed.
Scientific Research Applications
5-benzyloxypent-3-en-2-one is utilized in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 5-benzyloxypent-3-en-2-one exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions .
Comparison with Similar Compounds
3-Ethoxy-5-benzyl-2-cyclopentene-1-one
- Structure: Cyclopentenone core with ethoxy and benzyl substituents.
- Key Differences: The cyclic structure (cyclopentenone) enhances ring strain, increasing reactivity in Diels-Alder reactions compared to the linear 5-benzyloxypent-3-en-2-one. The ethoxy group at position 3 is a stronger electron donor than benzyloxy, altering electron density in the enone system .
- Applications : Used in fragrance synthesis and as a building block for natural product analogs (e.g., prostaglandins) .
5-(2,2,3-Trimethylcyclopent-3-en-1-yl)pent-3-en-2-one
3-Benzyl-2-hydroxycyclopent-2-en-1-one
- Structure: Cyclic enone with benzyl and hydroxyl substituents.
- Key Differences: The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents relative to this compound. Acidic α-hydrogens (due to the enolizable hydroxyl group) facilitate tautomerization, which is absent in the non-hydroxylated target compound .
- Applications : Intermediate in synthesizing bioactive molecules, such as kinase inhibitors .
3-(1-Hydroxypent-2-en-3-yl)phenol
- Structure: Phenol derivative with an unsaturated hydroxypentenyl chain.
- Key Differences: The phenolic –OH group confers antioxidant properties, unlike the neutral benzyloxy group in this compound. Extended conjugation in the unsaturated chain may shift UV-Vis absorption maxima .
- Applications : Investigated for antioxidant and anti-inflammatory activities in biomedical research .
Structural and Reactivity Comparison Table
Research Findings and Implications
- Electronic Effects: The benzyloxy group in this compound likely deactivates the enone system slightly compared to ethoxy or hydroxyl groups, directing nucleophilic attacks to specific positions .
- Steric Considerations: Linear enones (e.g., this compound) generally exhibit greater conformational flexibility than cyclic analogs, enabling diverse reaction pathways .
- Synthetic Utility: Benzyloxy-protected enones are often used in multi-step syntheses due to the ease of deprotection under hydrogenolysis conditions .
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